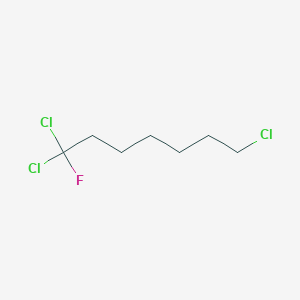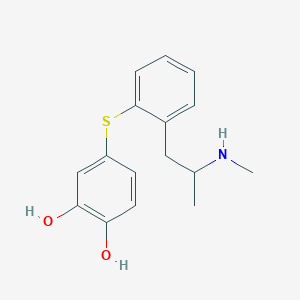![molecular formula C12H17NO3 B159545 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL CAS No. 1622-67-9](/img/structure/B159545.png)
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL, also known as DIMBOA, is a natural product that belongs to the class of benzoxazinoids. It is found in various plants, including maize, wheat, and rye. DIMBOA has been extensively studied due to its potential as a natural herbicide, insecticide, and fungicide. In addition, it has been shown to have various biochemical and physiological effects that make it a promising candidate for use in scientific research.
作用机制
The mechanism of action of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is not fully understood. However, it has been shown to act as a potent antioxidant, which may contribute to its various biological activities. In addition, it has been suggested that 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL may act by inhibiting enzymes involved in various biochemical pathways.
生化和生理效应
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has been shown to have various biochemical and physiological effects. It has been shown to have potent antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties. In addition, it has been shown to have antibacterial and antifungal properties, which make it a promising candidate for use as a natural pesticide. 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has also been shown to have potential as a natural herbicide, as it has been shown to inhibit the growth of various weeds.
实验室实验的优点和局限性
The use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in scientific research has several advantages. It is a natural product, which makes it a safer alternative to synthetic chemicals. In addition, it has been extensively studied, and its various biological activities have been well documented. However, the use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in lab experiments also has some limitations. Its complex synthesis process makes it difficult to obtain in large quantities, and its potency varies depending on the source of the plant material used.
未来方向
There are several future directions for the use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in scientific research. One potential application is in the development of natural pesticides and herbicides. Another potential application is in the development of anti-inflammatory and anti-cancer drugs. Further research is needed to fully understand the mechanism of action of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL and its potential applications in scientific research.
合成方法
The synthesis of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is a complex process that involves several steps. The most common method of synthesizing 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is through the oxidation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) using potassium permanganate. This reaction results in the formation of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in good yields. Other methods of synthesizing 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL have also been reported, including the use of enzymes and microorganisms.
科学研究应用
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been shown to have potential as a natural insecticide and herbicide. 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has also been studied for its potential use in cancer research, as it has been shown to have cytotoxic effects on cancer cells.
属性
CAS 编号 |
1622-67-9 |
|---|---|
产品名称 |
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL |
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
8-methyl-3-propan-2-yl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol |
InChI |
InChI=1S/C12H17NO3/c1-7(2)12-15-5-9-4-13-8(3)11(14)10(9)6-16-12/h4,7,12,14H,5-6H2,1-3H3 |
InChI 键 |
JTDBGJWBSDBUQB-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2COC(OCC2=C1O)C(C)C |
规范 SMILES |
CC1=NC=C2COC(OCC2=C1O)C(C)C |
其他 CAS 编号 |
1622-67-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



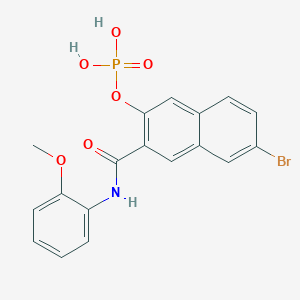
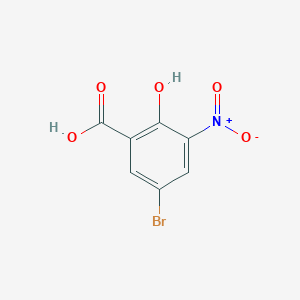
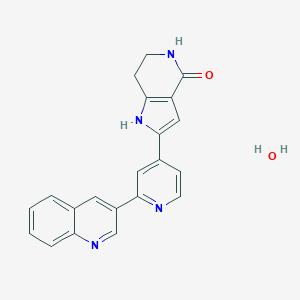
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
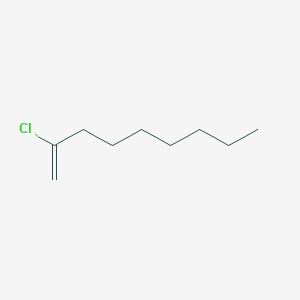
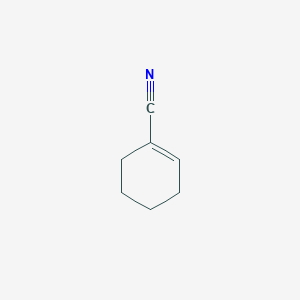
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)
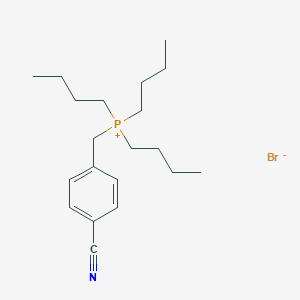
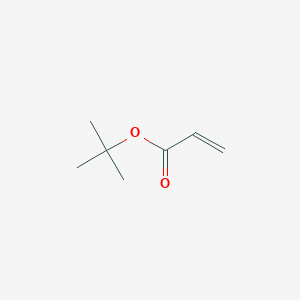
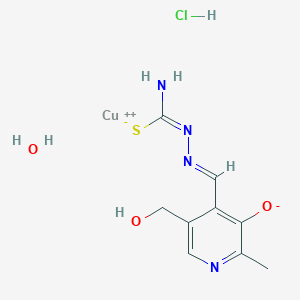
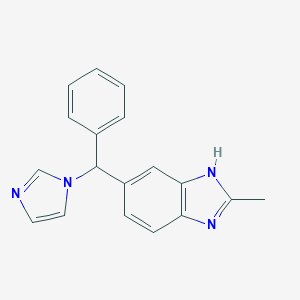
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
